molecular formula C25H25N3O2S B1677044 N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide CAS No. 362003-83-6

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

Cat. No. B1677044
M. Wt: 431.6 g/mol
InChI Key: MVSSJPGNLQPWSW-UHFFFAOYSA-N
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Description

“N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide” is a chemical compound with the CAS Number: 362003-83-6 . It has a molecular weight of 431.56 and its IUPAC name is N-[2-(benzoylamino)-1,3-benzothiazol-6-yl]-1-adamantanecarboxamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Novel Derivatives : A study described the synthesis of a series of derivatives bearing the adamantane moiety, showcasing the versatility of adamantane in chemical synthesis. The compounds synthesized include benzimidazole-5(6)-carboxamide, carbohydrazide, and 1,3,4-oxadiazole derivatives, demonstrating the broad applicability of adamantane-based compounds in organic chemistry (Soselia et al., 2020).

Catalytic Synthesis : Another study showcased the catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides, highlighting a method for efficiently synthesizing adamantane-containing carboxamides. This work contributes to the understanding of the reactivity and potential chemical modifications of adamantane derivatives (Shishkin et al., 2020).

Potential Therapeutic Applications

Ceramide Metabolism : Adamantane-1-carboxylic acid (2-benzoylamino-benzothiazol-6-yl)amide, also known as NVP-231, was identified as a potent, specific, and reversible inhibitor of ceramide kinase (CerK). This compound provides insights into controlling ceramide metabolism, highlighting its potential therapeutic applications in diseases related to ceramide dysregulation (Graf et al., 2008).

Material Science and Polymer Research

Polymer Synthesis : Research into the synthesis of polymers incorporating the adamantane structure, such as benzobisoxazole rigid-rod polymers, provides insights into the development of materials with enhanced mechanical and thermal properties. These studies contribute to the advancement of materials science, particularly in the creation of high-performance polymers (Dean et al., 1997).

Insights into Non-Covalent Interactions

Quantitative Assessment of Noncovalent Interactions : The study of adamantane-1,3,4-thiadiazole hybrid derivatives provides valuable information on the nature of intra- and intermolecular interactions. This research aids in the understanding of molecular stability and reactivity, crucial for designing new compounds with desired properties (El-Emam et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSSJPGNLQPWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399268
Record name NVP-231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide

CAS RN

362003-83-6
Record name NVP-231
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EV Mesev, DS Miller, RE Cannon - Molecular pharmacology, 2017 - ASPET
P-glycoprotein, an ATP-driven efflux pump, regulates permeability of the blood-brain barrier (BBB). Sphingolipids, endogenous to brain tissue, influence inflammatory responses and …
Number of citations: 26 molpharm.aspetjournals.org

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